Cosmomycin B
Beschreibung
Contextualization of Cosmomycin B as a Microbial Natural Product
Cosmomycin B is a secondary metabolite produced primarily by various species of Streptomyces, a genus of Gram-positive bacteria belonging to the actinomycetes group. vulcanchem.com These filamentous bacteria are well-known for their capacity to synthesize a wide array of secondary metabolites with potential pharmaceutical applications. vulcanchem.com Documented sources of Cosmomycin B include Streptomyces olindensis, Streptomyces cosmosus, and marine-derived Streptomyces species. vulcanchem.comtandfonline.comnpatlas.org The production of Cosmomycin B and other complex natural products highlights the sophisticated biosynthetic machinery evolved within these microorganisms.
Historical Overview of Cosmomycin B Discovery and Isolation
Cosmomycin B was first described as part of a complex of related compounds—Cosmomycins A, B, C, and D—isolated from a new species of Streptomyces, named Streptomyces cosmosus. tandfonline.comnpatlas.org The initial research focused on the ability of these compounds to induce differentiation in Friend leukemia cells. tandfonline.com The isolation process involved fermentation of the producing organism, followed by extraction of the active substances from both the mycelium and the culture fluid using solvents like chloroform. tandfonline.com Purification was then achieved through techniques such as silica (B1680970) gel chromatography. tandfonline.comresearchgate.net
Relationship of Cosmomycin B to Related Anthracycline Glycosides and Analogues
Cosmomycin B is part of a larger family of structurally related anthracyclines. Understanding these relationships is crucial for appreciating the subtle structural variations that lead to different biological activities.
Cosmomycins A, B, C, and D were isolated together from Streptomyces cosmosus. tandfonline.com They share a common aglycone, γ-rhodomycinone for Cosmomycins A and B, and β-rhodomycinone for Cosmomycins C and D, but differ in their glycosylation patterns. tandfonline.comtandfonline.com Cosmomycin A and B have sugar chains attached at the C-10 position of γ-rhodomycinone. tandfonline.comtandfonline.com Specifically, Cosmomycin A has a rhodinosyl-rhodinosyl-rhodosaminyl group, while Cosmomycin B contains a rhodinosyl-2-deoxy-L-fucosyl-rhodosaminyl group at this position. tandfonline.comresearchgate.net Cosmomycins C and D possess the same respective sugar chains as A and B at C-10, but also feature a common rhodinosyl-2-deoxy-L-fucosyl-rhodosaminyl group at the C-7 position of β-rhodomycinone. tandfonline.comtandfonline.com
Research has established that Cosmomycin B is structurally identical to another known anthracycline, Rhodomycin γ. benchchem.comtandfonline.comtandfonline.com This was confirmed through the comparison of their Rf values in chromatography, UV spectra, and antimicrobial activities. benchchem.com The existence of the same compound under different names is not uncommon in natural product research, often arising from independent discovery efforts.
Modern analytical techniques, such as mass spectral molecular networking, have led to the discovery of new analogues of cosmomycins. researchgate.netacs.org These include derivatives that lack methyl groups (desmethylcosmomycins) or oxygen atoms (deoxycosmomycins). researchgate.net For example, researchers have identified compounds such as deoxycosmomycin C, desmethylcosmomycin C, and desmethyl-deoxycosmomycin C. researchgate.net These findings highlight the structural plasticity of the cosmomycin biosynthetic pathway and provide opportunities to study structure-activity relationships further.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Cosmomycin A | Not explicitly found | Not explicitly found | γ-rhodomycinone aglycone with a rhodinosyl-rhodinosyl-rhodosaminyl group at C-10. tandfonline.comresearchgate.net |
| Cosmomycin B | C40H53NO14 | 771.8 | γ-rhodomycinone aglycone with a rhodinosyl-2-deoxy-L-fucosyl-rhodosaminyl group at C-10. vulcanchem.comtandfonline.com |
| Cosmomycin C | Not explicitly found | Not explicitly found | β-rhodomycinone aglycone with a rhodinosyl-rhodinosyl-rhodosaminyl group at C-10 and a rhodinosyl-2-deoxy-L-fucosyl-rhodosaminyl group at C-7. tandfonline.comnih.gov |
| Cosmomycin D | C60H88N2O22 | 1189.36 | β-rhodomycinone aglycone with a rhodinosyl-2-deoxy-L-fucosyl-rhodosaminyl group at both C-7 and C-10. npatlas.org |
| Rhodomycin γ | Not explicitly found | Not explicitly found | Identical to Cosmomycin B. benchchem.comtandfonline.comtandfonline.com |
| Deoxycosmomycin C | Not explicitly found | Not explicitly found | A derivative of Cosmomycin C lacking an oxygen atom. researchgate.net |
| Desmethylcosmomycin C | Not explicitly found | Not explicitly found | A derivative of Cosmomycin C lacking a methyl group. researchgate.net |
Eigenschaften
CAS-Nummer |
40795-73-1 |
|---|---|
Molekularformel |
C40H53NO14 |
Molekulargewicht |
771.8 g/mol |
IUPAC-Name |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22-23,25-28,37-39,42-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,23-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
InChI-Schlüssel |
MYQIMJTUIOIEOX-LVWNLLCFSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Isomerische SMILES |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Kanonische SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Andere CAS-Nummern |
77517-27-2 |
Synonyme |
cosmomycin B rhodilunancin B |
Herkunft des Produkts |
United States |
Microbial Production and Biosynthesis of Cosmomycin B
Biosynthetic Gene Cluster (BGC) Analysis for Cosmomycin B Production
Identification of Putative Tailoring Enzymes and Glycosyltransferases
The biosynthesis of cosmomycin involves a polyketide synthase (PKS) that generates the core aglycone structure, followed by numerous tailoring steps that modify this scaffold. Gene clusters associated with cosmomycin biosynthesis, such as the cos BGC identified in Streptomyces olindensis, contain approximately 13 genes responsible for these processes nih.govresearchgate.net. These genes encode not only the PKS components but also a suite of putative tailoring enzymes, including glycosyltransferases, which are crucial for attaching the characteristic deoxysugar moieties nih.govresearchgate.net. For instance, the cos gene cluster from Streptomyces sp. CNT-302 contains genes encoding putative tailoring enzymes and three genes encoding glycosyltransferases, indicative of the highly glycosylated nature of the final products nih.gov.
Enzymatic Pathways and Key Enzymes in Cosmomycin B Biosynthesis
The general biosynthetic pathway for cosmomycins begins with the assembly of the polyketide backbone by a type II PKS researchgate.netnih.govwikipedia.org. Following the formation of the aglycone, a series of tailoring reactions occur, which include oxidation, reduction, and glycosylation wikipedia.orgfrontiersin.org. Cosmomycin B is specifically identified as a C-7 reduced metabolite, distinguishing it from its glycosylated precursors like Cosmomycin A or Y researchgate.netnih.govresearchgate.net. This reduction step is mediated by specific reductase enzymes.
Role of Reductases (e.g., CytA) in C-7 Reduction
A key enzyme identified in the biosynthesis of related anthracyclines, such as cytorhodins, is CytA, a reductase that specifically mediates the reduction at the C-7 position of the anthracycline scaffold nih.govresearchgate.net. CytA catalyzes the conversion of C-7 hydroxylated or glycosylated compounds to their C-7 reduced counterparts, such as Cosmomycin B nih.govresearchgate.net. This enzymatic activity is thought to serve as a self-protection mechanism for the producing organism, as the C-7 reduced metabolites generally exhibit reduced antimicrobial and cytotoxic activities compared to their glycosylated precursors researchgate.netnih.govresearchgate.net. CytA has also demonstrated substrate promiscuity, capable of reducing clinically used anthracycline drugs researchgate.netnih.govresearchgate.net.
Glycosylation Steps and Glycosyltransferase Functionality
The characteristic feature of cosmomycins is the presence of two trisaccharide chains attached at the C-7 and C-10 positions of the aglycone nih.govresearchgate.netnih.govusp.br. These sugar chains are composed of deoxysugars and exhibit structural variability, particularly in the distal moieties nih.govresearchgate.netnih.govusp.br. Key enzymes responsible for these glycosylation steps are glycosyltransferases (GTs). In cosmomycin biosynthesis, CosG has been identified as a GT responsible for the transfer of l-rhodosamine to the C-7 and/or C-10 positions researchgate.netnih.gov. Another GT, CosK, is involved in the addition of 2-deoxy-l-fucose (B102858) and has shown flexibility regarding its deoxysugar donor substrate, contributing to variations observed in compounds like Cosmomycin C researchgate.netnih.gov. Other enzymes, such as CosM (NDP-hexose 4-ketoreductase) and CosL (3,5-epimerase), are also implicated in the biosynthesis of the deoxysugar components researchgate.netnih.gov.
Proposed Biosynthetic Pathways for Cosmomycin B and its Analogues
The biosynthetic pathway for Cosmomycin B is proposed to involve the initial synthesis of a glycosylated precursor, such as Cosmomycin A or Y, by a type II PKS and subsequent glycosyltransferases. This precursor then undergoes C-7 reduction, mediated by an enzyme like CytA, to yield Cosmomycin B researchgate.netnih.govresearchgate.net. Cosmomycins themselves can also be considered intermediates in broader pathways, such as that of cytorhodins researchgate.netnih.govresearchgate.net. Research has also identified novel cosmomycin analogues, suggesting variations in the pathway, potentially involving different starter units for the PKS (e.g., acetate (B1210297) instead of propionate) or modifications in the tailoring enzymes researchgate.netnih.govresearchgate.net. The biosynthetic gene clusters for cosmomycins across different Streptomyces species show significant similarity, facilitating comparative studies researchgate.netnih.govresearchgate.net.
Metabolic Engineering and Optimization Strategies for Cosmomycin B Production
Metabolic engineering and synthetic biology approaches are being employed to enhance the production of natural products like cosmomycins researchgate.netnumberanalytics.commdpi.comnumberanalytics.com. A primary strategy involves the heterologous expression of entire biosynthetic gene clusters (BGCs), such as the cos BGC, in more amenable host organisms researchgate.netnih.govresearchgate.net. This allows for greater control over production and the potential to generate novel analogues through genetic manipulation nih.govresearchgate.net. Strategies include engineering the host strain, optimizing fermentation conditions, and overexpressing specific regulatory genes or precursor supply pathways numberanalytics.comnih.gov. Glycorandomization techniques can be used to explore variations in glycosylation patterns, potentially leading to compounds with improved bioactivity nih.govresearchgate.net.
Computational Metabolic Flux Analysis
Computational metabolic flux analysis (MFA) is a powerful tool for understanding and optimizing microbial metabolism for natural product biosynthesis researchgate.netrsc.orgwikipedia.orgmdpi.com. By quantifying metabolic fluxes, MFA can elucidate the interdependencies between primary metabolism and secondary metabolite production, such as cosmomycin researchgate.netresearchgate.net. Genome-scale metabolic models and flux balancing methodologies can be used to predict how metabolic shifts influence production and to identify specific genetic targets for strain improvement researchgate.netresearchgate.net. Techniques like 13C-MFA, which utilize isotopically labeled substrates, provide detailed insights into carbon flow through metabolic networks, helping to pinpoint bottleneck pathways or enzymes that limit production rsc.orgwikipedia.orgmdpi.com. This analysis guides rational engineering efforts aimed at increasing the supply of precursors or enhancing the efficiency of key biosynthetic steps.
Impact of Precursor Incorporation on Cosmomycin Production
Understanding and manipulating the biosynthetic pathways of complex molecules like Cosmomycin B is key to improving production yields and generating novel analogues. Precursor incorporation studies, often involving feeding experiments with labeled or unlabeled precursor molecules, provide critical insights into metabolic flux and the efficiency of specific biosynthetic steps.
Research has indicated that the production of cosmomycin is closely linked to central metabolic pathways. Specifically, metabolic flux analysis has highlighted a correlation between the fatty acid synthesis pathway and the cosmomycin pathway igem.wiki. This suggests that the incorporation of precursors like malonate, which contributes to Acetyl-CoA, could potentially increase cosmomycin production without negatively impacting essential cellular functions igem.wiki. By providing an enhanced supply of building blocks for the polyketide synthase (PKS) machinery responsible for the cosmomycin backbone, such precursor feeding strategies aim to channel metabolic resources towards the desired secondary metabolite.
Furthermore, genetic manipulation of genes involved in the later stages of biosynthesis, such as those encoding glycosyltransferases, can also influence the final product profile. For instance, inactivating specific glycosyltransferase genes, like cosG and cosK, in Streptomyces strains has resulted in the generation of new cosmomycin derivatives with altered glycosylation patterns researchgate.netnih.gov. While not direct precursor feeding, this approach manipulates the pathway's ability to utilize or modify precursor sugars, leading to structural variations and potentially new bioactivities researchgate.netnih.govnih.gov. Such strategies are vital for exploring the full biosynthetic potential and creating analogues with tailored properties.
| Precursor/Manipulation | Target Pathway/Gene | Observed Impact on Cosmomycin Production/Derivatives | Source |
| Malonate (as Acetyl-CoA precursor) | Fatty acid synthesis pathway | Increased Cosmomycin production | igem.wiki |
| Inactivation of cosG gene | Glycosyltransferase | Altered glycosylation patterns, new derivatives | researchgate.netnih.gov |
| Inactivation of cosK gene | Glycosyltransferase | Altered glycosylation patterns, new derivatives | researchgate.netnih.gov |
| Gene manipulation (general) | Biosynthetic machinery | Engineering novel analogues, glycorandomization | nih.gov |
Challenges and Advances in Enhancing Secondary Metabolite Yields
The microbial production of complex secondary metabolites like Cosmomycin B often faces significant challenges, including low natural titers, the presence of "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, and the intricate regulation of metabolic pathways frontiersin.orgresearchgate.netnih.gov. Overcoming these hurdles is crucial for making the production of these valuable compounds economically viable and for discovering novel natural products.
Challenges:
Low Natural Titers: Many microorganisms produce secondary metabolites in very small quantities, making isolation and purification difficult and costly frontiersin.orgresearchgate.net.
Silent Gene Clusters: A vast number of BGCs within microbial genomes remain unexpressed under typical laboratory cultivation, limiting the discovery of new compounds and the understanding of their biosynthesis nih.gov.
Complex Regulation: The biosynthesis of secondary metabolites is tightly regulated by a multitude of genetic and environmental factors, making it challenging to optimize frontiersin.orgresearchgate.net.
Strain Development: Developing industrial strains capable of high-level production often requires extensive genetic engineering and optimization, which can be time-consuming and complex frontiersin.orgresearchgate.net.
Pathway Complexity: The multi-step nature of pathways, involving numerous enzymes and precursors, presents bottlenecks and opportunities for metabolic imbalance frontiersin.orgresearchgate.net.
Advances:
A range of biotechnological and synthetic biology approaches have been developed to address these challenges and enhance the yields of microbial secondary metabolites.
Metabolic Engineering: This involves targeted genetic modifications to optimize metabolic flux, balance precursor pools, and engineer regulatory genes. Strategies include gene disruption or overexpression to redirect metabolic flow, as seen in efforts to enhance the production of other antibiotics like kanamycin (B1662678) researchgate.netplos.org. The development of comprehensive genetic engineering toolboxes also facilitates these modifications researchgate.net.
Synthetic Biology and Genome Mining: Advances in synthetic biology allow for the capture, manipulation, and heterologous expression of entire BGCs in more amenable host organisms nih.govresearchgate.netresearchgate.net. Genome mining techniques enable the identification of cryptic pathways, expanding the repertoire of accessible secondary metabolites frontiersin.orgnih.gov.
Fermentation Optimization and Cultivation Strategies:
OSMAC Approach (One Strain Many Compounds): Altering cultivation parameters such as media composition, aeration, and temperature can induce the expression of silent pathways and increase metabolite production nih.gov.
Co-cultivation: Growing different microbial species together can mimic natural ecological interactions and stimulate the production of secondary metabolites that are not produced in monoculture frontiersin.orgnih.gov.
Elicitation: The use of biotic (e.g., microbial lysates) or abiotic (e.g., specific chemicals) elicitors can trigger the production of secondary metabolites, including those from silent BGCs nih.govscielo.br.
Multi-omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of cellular processes, enabling more rational engineering of production strains researchgate.net.
These advancements are transforming the field, moving from traditional strain improvement methods to sophisticated genetic and metabolic engineering approaches that unlock the full potential of microbial secondary metabolism for applications in medicine and industry.
Compound List:
Cosmomycin A
Cosmomycin B
Cosmomycin C
Cosmomycin D
Cosmocarcin C
Cinerubin B
Iremycin
Cytorhodin X
Cytorhodin Y
Aclacinomycins
Rhodomycins
Kanamycin A
Kanamycin B
Alpiniamide A
Alpiniamide B
Alpiniamide C
Alpiniamide D
Edeine
Kidamycin
Advanced Methodologies for Structural Elucidation of Cosmomycin B and Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of organic molecules like Cosmomycin B. springernature.com A combination of one- and two-dimensional NMR experiments is typically employed to assemble the complete structural puzzle. springernature.com
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for analyzing the chemical environment of all hydrogen atoms within the Cosmomycin B molecule. youtube.com The chemical shift of each proton provides information about its electronic environment, while the splitting patterns (multiplicities) and coupling constants reveal the number and spatial relationship of neighboring protons. ipb.pt This data is crucial for piecing together the individual spin systems of the aglycone and the sugar moieties. For instance, the anomeric protons of the sugar units are typically found in a characteristic downfield region of the spectrum, allowing for their initial assignment.
Interactive Data Table: Illustrative ¹H NMR Data for a Cosmomycin B Analogue This table displays typical chemical shifts and multiplicities for key protons in a Cosmomycin B-like structure.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1' (Sugar 1) | 5.50 | d | 3.6 |
| H-1'' (Sugar 2) | 5.25 | br s | - |
| H-1''' (Sugar 3) | 4.98 | d | 8.0 |
| Aromatic H | 7.20-7.80 | m | - |
| Methyl Protons | 1.20-1.40 | d | 6.5 |
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful two-dimensional NMR technique that maps direct one-bond correlations between protons and the carbon atoms to which they are attached. pressbooks.publibretexts.org Each peak in an HSQC spectrum corresponds to a specific C-H bond, providing unambiguous connections between the ¹H and ¹³C NMR spectra. wikipedia.orgwalisongo.ac.id This is particularly vital for a complex molecule like Cosmomycin B, which has many overlapping signals in its one-dimensional spectra. core.ac.uk The HSQC experiment simplifies the process of assigning the carbon skeleton by directly linking it to the previously assigned proton resonances. taylorandfrancis.com
Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a key analytical technique that provides information on the molecular weight and elemental composition of a molecule. Furthermore, through fragmentation studies, it offers significant insights into the molecular structure.
Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly suited for the analysis of non-volatile and thermally unstable compounds such as antibiotics. nih.govcaltech.edu In this method, the sample is applied directly to an emitter, and a strong electric field is used to desorb and ionize the molecules. wiley.com This process typically generates molecular ions (M⁺) with minimal fragmentation, which is highly effective for the accurate determination of the molecular weight of Cosmomycin B and its analogues. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization technique for analyzing large, polar, and thermally fragile molecules. frontiersin.orgchromatographyonline.com It is highly effective for studying anticancer drugs and their analogues. nih.gov ESI-MS generates ions from a solution, which allows for the direct coupling with liquid chromatography (LC) for the analysis of complex mixtures. This technique is instrumental in obtaining the precise molecular weight of Cosmomycin B, which can be used to confirm its elemental composition. For example, ESI-MS analysis of related anthracyclines produced by Streptomyces species has been used to determine their exact masses. researchgate.net
Collisionally-Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected ion. nih.govnih.govchemrxiv.org In the analysis of Cosmomycin B, the protonated molecular ion ([M+H]⁺) is isolated and then collided with an inert gas. The energy from these collisions causes the ion to break apart into smaller fragment ions. The resulting fragmentation pattern provides a wealth of structural information. For instance, the glycosidic bonds are often cleaved, leading to the sequential loss of the sugar residues. This allows researchers to determine the sequence of the sugars in the oligosaccharide chain and to probe the structure of the aglycone. researchgate.netresearchgate.net
Interactive Data Table: Representative CAD Fragmentation of a Cosmomycin B Analogue This table illustrates a hypothetical fragmentation pathway for a Cosmomycin B-like molecule, showing the sequential loss of sugar units.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Inferred Structural Unit Lost |
| 1209.5 | 1051.4 | 158.1 | Terminal Aminosugar |
| 1051.4 | 891.3 | 160.1 | Deoxyhexose |
| 891.3 | 731.2 | 160.1 | Deoxyhexose |
| 731.2 | 571.1 | 160.1 | Hexose |
Ion Mobility Mass Spectrometry for Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful tool for distinguishing between isomeric compounds that are indistinguishable by mass spectrometry alone. polyu.edu.hk This technique separates gas-phase ions not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge. polyu.edu.hkresearchgate.net This additional dimension of separation is particularly valuable in the analysis of anthracyclines, a class to which cosmomycins belong, where numerous isomers with identical masses but different biological activities can coexist.
In the study of anthracyclines produced by Streptomyces olindensis, researchers encountered compounds that were separable by HPLC but possessed the same exact mass. nih.gov The presence of structural isomers was confirmed using travelling wave ion mobility mass spectrometry (TWIMS). nih.gov This technique can resolve isobaric ions and provide information on their intrinsic structures by measuring their collision cross-section (CCS) values. researchgate.net By applying IM-MS, it is possible to confirm the presence of Cosmomycin B isomers that may differ in the location of functional groups, such as hydroxyls, on the aglycone or the sugar moieties. nih.gov The ability of IM-MS to separate ions based on their physical structure in the gas phase provides an orthogonal layer of data to liquid chromatography and mass spectrometry, significantly enhancing the confidence in structural assignments for complex molecules like Cosmomycin B. mdpi.com
Chromatographic Techniques for Purification and Analysis
Chromatography is fundamental to the isolation and analysis of Cosmomycin B from microbial fermentation broths, which typically contain a multitude of related compounds.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and purification of individual cosmomycins from complex mixtures. thermoscientific.comnih.gov The separation of anthracyclines, including cosmomycins, is often achieved using reversed-phase HPLC. usgs.gov In the case of Cosmomycin D, produced by Streptomyces olindensis ICB20, HPLC was used to fractionate the culture supernatant, successfully separating the parent compound from a range of related anthracyclines. nih.govresearchgate.net
The effectiveness of the separation is highly dependent on the mobile phase conditions, including the type of organic modifier, buffer salts, and their concentrations. usgs.gov For instance, the purification of Cosmomycin D utilized a mobile phase of 30% acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid. researchgate.net Such methods allow for the resolution of compounds that may differ by only one to three oxygen atoms (as hydroxyl groups), demonstrating the high resolving power of HPLC necessary for isolating pure Cosmomycin B for further structural and biological studies. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 | Separation of nonpolar to moderately polar compounds. | nih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Gradient elution allows for separation of compounds with varying polarities. TFA acts as an ion-pairing agent. | researchgate.net |
| Detection | UV-Vis or Diode Array Detector (DAD) | Monitoring of chromophores present in the anthracycline structure. | nih.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min | Optimized for best resolution and peak shape. | nih.gov |
The integration of HPLC with high-resolution electrospray ionization tandem mass spectrometry (HPLC-HRES-MS/MS) provides a powerful platform for both the separation and detailed structural characterization of Cosmomycin B and its analogues. umb.edu This hyphenated technique allows for the determination of exact masses and the acquisition of fragmentation data for each compound as it elutes from the HPLC column.
In the analysis of anthracyclines from Streptomyces, exact mass determination was crucial for identifying compounds that differed from the parent Cosmomycin D by the loss of one or more hydroxyl groups. nih.gov Collisionally-activated dissociation (CAD) or MS/MS experiments on these mass-selected ions provide structural insights by revealing characteristic fragmentation patterns. For example, analysis of Cosmomycin D showed losses corresponding to its two trisaccharide chains. researchgate.net This fragmentation data is invaluable for pinpointing the location of structural modifications, such as determining whether a hydroxylation difference occurs on the aglycone core or on one of the sugar residues. nih.gov This level of detail is essential for the unambiguous identification of Cosmomycin B and the characterization of new, related structures in a mixture.
Molecular and Cellular Biological Activities of Cosmomycin B
Mechanisms of Action at the Molecular Level
The molecular interactions of cosmomycins with cellular components are central to their biological effects. These interactions primarily involve DNA and key enzymes that regulate DNA topology, leading to significant disruptions in cellular function.
A critical consequence of DNA intercalation by anthracyclines is the inhibition of topoisomerase II enzymes. These enzymes are essential for managing the topological state of DNA during replication, transcription, and chromosome segregation. Anthracyclines are classified as topoisomerase II poisons, meaning they stabilize the transient enzyme-DNA complex, which leads to DNA strand breaks nih.govembopress.org. This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA damage and ultimately triggering cell death pathways nih.gov. The ability to induce DNA breaks via topoisomerase II poisoning is a hallmark of the cosmomycin family of antibiotics researchgate.net.
The mechanism of topoisomerase II poisoning by anthracyclines involves the formation of a stable ternary complex consisting of DNA, the drug molecule, and the topoisomerase II enzyme researchgate.net. In this complex, the anthracycline intercalates into the DNA at the site of enzyme-mediated cleavage. This prevents the enzyme from completing its catalytic cycle, effectively trapping it on the DNA and leading to persistent DNA double-strand breaks nih.gov. This formation of a DNA-drug-topoisomerase II complex is a key molecular event that underpins the cytotoxic activity of this class of compounds researchgate.net.
Cellular Pathway Modulation and Signal Transduction
The molecular damage induced by cosmomycins triggers a cascade of cellular responses, leading to the modulation of critical signaling pathways that govern cell survival, proliferation, and death.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in cancer cells, promoting their survival and proliferation. Research on the related compound, Cosmomycin C, has identified it as an inhibitor of the STAT3 pathway nih.gov. Specifically, Cosmomycin C was found to inhibit the phosphorylation of STAT3 at Tyr705 and its subsequent translocation to the nucleus in MDA-MB-468 breast cancer cells nih.gov. This inhibition leads to the suppressed expression of downstream target proteins of STAT3, which include cyclin D1, Bcl-xL, survivin, Mcl-1, and VEGF nih.gov. By blocking this pro-survival signaling pathway, Cosmomycin C can induce apoptosis in cancer cells nih.gov.
Table 1: Downstream Target Proteins of STAT3 Affected by Cosmomycin C
| Target Protein | Function in Cancer Cells | Effect of Cosmomycin C Inhibition |
|---|---|---|
| Cyclin D1 | Promotes cell cycle progression | Suppression of expression nih.gov |
| Bcl-xL | Anti-apoptotic protein | Suppression of expression nih.gov |
| Survivin | Inhibits apoptosis and regulates cell division | Suppression of expression nih.gov |
| Mcl-1 | Anti-apoptotic protein | Suppression of expression nih.gov |
| VEGF | Promotes angiogenesis | Suppression of expression nih.gov |
The disruption of DNA integrity and the inhibition of key signaling pathways by cosmomycins have profound effects on the cell cycle. Studies involving Cosmomycin C have demonstrated its ability to cause an accumulation of cells in the G0-G1 phase of the cell cycle nih.gov. This cell cycle arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This effect on cell cycle progression, coupled with the induction of apoptosis through mechanisms like PARP cleavage and caspase-3 activation, highlights the multifaceted approach by which these compounds exert their anti-proliferative effects nih.gov.
Induction of Apoptosis (referencing Cosmomycin C as related)
While detailed studies focusing specifically on Cosmomycin B's induction of apoptosis are limited, research into related anthracyclines provides insight into potential mechanisms. The activity of Cosmomycin C, a structurally similar compound, suggests that the induction of differentiation and cytotoxicity may not be directly linked, hinting at more complex cellular processes like apoptosis. For most anthracyclines, the ratio between the effective dose for cytotoxicity and the dose for differentiation remains relatively constant. However, Cosmomycin C is a notable exception. tandfonline.com The effective dose for differentiation for Cosmomycin C was found to be 35,000 times higher than its baseline, while its cytotoxicity only increased 50-fold. tandfonline.com This significant divergence suggests that the mechanism for inducing differentiation in Cosmomycin C may be independent of its cytotoxic effects and could involve distinct signaling pathways, potentially including the activation of apoptosis. tandfonline.com This finding implies that the structure of the sugar chain in anthracyclines may play a critical role in determining the specific DNA binding sites that trigger either cytotoxicity or differentiation-inducing pathways like apoptosis. tandfonline.com
Differentiation-Inducing Activity in Cellular Models
Cosmomycin B has been identified as an agent capable of inducing cellular differentiation in specific cancer cell models. In studies using the F5-5 line of Friend leukemia cells, Cosmomycin B was shown to trigger the biosynthesis of hemoglobin, a key marker of erythroid differentiation. tandfonline.comoup.com Research demonstrated that at a concentration of 1.25 µg/ml, Cosmomycin B induced approximately 15.4% of the F5-5 cells to synthesize hemoglobin. tandfonline.comoup.com This activity highlights its potential to influence cellular maturation processes in leukemic cells.
| Compound | Concentration | % of Cells Induced to Synthesize Hemoglobin |
|---|---|---|
| Cosmomycin B | 1.25 µg/ml | 15.4% |
When compared to other anthracyclines, Cosmomycin B demonstrates notable differentiation-inducing activity, although potencies vary across the compound family. For instance, at the same concentration of 1.25 µg/ml, Cosmomycin A induced hemoglobin synthesis in 20.0% of F5-5 cells, showing slightly higher activity than Cosmomycin B. tandfonline.comoup.com Other related compounds, Cosmomycin C and Cosmomycin D, were found to be significantly more potent, inducing differentiation at much lower concentrations of 7.81 ng/ml and 15.6 ng/ml, respectively. tandfonline.comoup.com In stark contrast, other well-known anthracyclines such as aclacinomycin A1, adriamycin, and daunomycin showed no effect on the differentiation of these cells in the same assays. tandfonline.com This suggests that the specific structural features of the cosmomycin family are crucial for their differentiation-inducing capabilities.
| Compound | Concentration for Max. Induction | % of Differentiated Cells |
|---|---|---|
| Cosmomycin A | 1.25 µg/ml | 20.0% |
| Cosmomycin B | 1.25 µg/ml | 15.4% |
| Cosmomycin C | 7.81 ng/ml | 16.4% |
| Cosmomycin D | 15.6 ng/ml | 14.2% |
| Aclacinomycin A1 | - | No Effect |
| Adriamycin | - | No Effect |
| Daunomycin | - | No Effect |
Antibacterial Activities and Mechanistic Insights
Cosmomycin B exhibits antibacterial activity, a characteristic shared with other members of the anthracycline antibiotic family. tandfonline.com Its activity is primarily directed against Gram-positive bacteria. tandfonline.com Studies have confirmed its inhibitory effects on various bacterial strains, establishing it as a bioactive antimicrobial agent. tandfonline.com
The antibacterial efficacy of Cosmomycin B has been specifically demonstrated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. tandfonline.com In comparative antimicrobial assays, Cosmomycin B showed inhibitory activity against these bacteria. tandfonline.com However, its potency was found to be less than that of Cosmomycin C and Cosmomycin D, which had the highest antibacterial activities among the tested cosmomycins. tandfonline.com Like other related anthracyclines, Cosmomycin B did not show activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. tandfonline.com
| Test Organism | Cosmomycin B (µg/ml) | Cosmomycin C (µg/ml) | Cosmomycin D (µg/ml)* |
|---|---|---|---|
| Staphylococcus aureus | 3.13 | 0.78 | 0.78 |
| Bacillus cereus | 6.25 | 0.78 | 0.78 |
| Escherichia coli | >100 | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 | >100 |
*Concentration showing a minimal inhibition zone.
Studies on Bacterial Protein Synthesis Inhibition (general anthracycline mechanism context)
Cosmomycin B is classified as an anthracycline antibiotic wikipedia.org. The primary mechanism of action for anthracycline antibiotics against bacterial cells is widely recognized as the inhibition of nucleic acid synthesis. This occurs through two main pathways: the intercalation of the planar anthracycline molecule into the bacterial DNA, and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair nih.govwikipedia.org. This interference with DNA metabolism subsequently affects RNA production wikipedia.org.
While the predominant antibacterial activity of anthracyclines is centered on DNA-related processes, the broader chemical class of anthraquinones, to which anthracyclines belong, has been associated with the inhibition of protein synthesis rsc.org. Research on various anthraquinone derivatives has suggested that their antibacterial effects can be achieved by interfering with DNA or protein synthesis, among other mechanisms rsc.org. However, it is important to note that direct and significant inhibition of bacterial protein synthesis via interaction with ribosomal subunits is not considered the primary mode of action for most clinically relevant anthracyclines nih.govjetir.org.
Specific studies focusing exclusively on the direct inhibition of bacterial protein synthesis by Cosmomycin B are not extensively available in the current scientific literature. The majority of research on anthracycline antibacterial action has concentrated on their effects on DNA and related enzymes nih.govnih.gov.
However, some studies have revealed indirect ways in which certain anthracyclines can influence the efficacy of known protein synthesis inhibitors. For instance, a study on an unusual anthracycline, designated as Antibiotic 301A1, demonstrated that it could potentiate the activity of linezolid, an antibiotic that inhibits protein synthesis. The mechanism for this potentiation was found to be the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell nih.govoup.com. This finding suggests that while not directly inhibiting the ribosome, some anthracyclines may enhance the intracellular concentration and effectiveness of other antibiotics that do target protein synthesis.
The following table summarizes the established and potential mechanisms of action for anthracyclines in the context of bacterial inhibition:
| Mechanism of Action | Target | Effect on Bacteria | Relevance to Cosmomycin B (as an Anthracycline) |
| Primary (Well-Established) | |||
| DNA Intercalation | Bacterial DNA | Blocks DNA replication and transcription | Considered a primary mechanism |
| Topoisomerase II Inhibition | Bacterial Topoisomerase II | Prevents DNA re-ligation, leading to DNA damage | Considered a primary mechanism |
| Secondary/Indirect (Contextual) | |||
| Inhibition of DNA Synthesis | DNA Polymerase I | Halts the synthesis of new DNA strands | A direct consequence of DNA intercalation and topoisomerase inhibition |
| Potential Protein Synthesis Interference (as an Anthraquinone) | General cellular processes | Disruption of protein production | A broader, less specific mechanism attributed to the chemical class |
| Efflux Pump Inhibition | Bacterial efflux pumps | Increases intracellular concentration of other antibiotics | An indirect mechanism observed in some anthracyclines |
It is crucial to emphasize that the inhibition of DNA synthesis is a direct consequence of the primary actions of anthracyclines on DNA and topoisomerase. While the potential for interference with protein synthesis exists within the broader anthraquinone class, specific and detailed research elucidating a direct inhibitory effect of Cosmomycin B on bacterial ribosomes is currently lacking. Future research may explore this aspect of its molecular activity more thoroughly.
Preclinical Biological Investigations in Non Human Models
In vitro Efficacy Studies Using Cell Lines
Detailed studies explicitly outlining the cytotoxic effects of Cosmomycin B against a wide array of cancer cell lines are not extensively available in the public research literature. Anthracyclines as a class, to which cosmomycins belong, are known for their potent cytotoxic activity. For instance, the related compound Cosmomycin D has demonstrated antitumoral activity with a 50% inhibitory concentration (IC50) of 0.110 μg/mL against the HeLa human cervical carcinoma cell line. nih.govresearchgate.net Another related molecule, Cosmomycin C, was identified as an inhibitor of the STAT3 signaling pathway in MDA-MB-468 breast cancer cells. nih.gov However, specific IC50 values and the spectrum of activity for Cosmomycin B remain to be fully characterized in published research.
To illustrate the typical data presentation for such studies, the following table indicates the type of information that would be generated from comprehensive cytotoxic assays.
| Cancer Cell Line | Cancer Type | IC50 Value (concentration for 50% inhibition) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| HeLa | Cervical Carcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | Data Not Available |
| PC-3 | Prostate Adenocarcinoma | Data Not Available |
The efficacy of a potential anticancer agent is typically characterized by its dose-dependent response, where increasing concentrations of the compound lead to a greater reduction in cell viability. nih.gov While it is a fundamental expectation for a cytotoxic compound like an anthracycline, specific experimental data demonstrating a clear dose-response curve for Cosmomycin B in cell-based assays is not readily found in the reviewed scientific literature. Such studies are crucial for determining key pharmacological parameters like the EC50 (half-maximal effective concentration) and Emax (maximum effect). nih.gov
The interactive table below models how data from a dose-response assay for Cosmomycin B against a hypothetical cancer cell line would be presented.
| Concentration of Cosmomycin B | Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 µM (Control) | 100% | Data Not Available |
| 0.01 µM | Data Not Available | Data Not Available |
| 0.1 µM | Data Not Available | Data Not Available |
| 1 µM | Data Not Available | Data Not Available |
| 10 µM | Data Not Available | Data Not Available |
| 100 µM | Data Not Available | Data Not Available |
In vivo Efficacy Studies in Animal Models (Non-Human)
The evaluation of novel therapeutic agents in animal models is a critical step in preclinical development. Mouse models of leukemia, which can be generated through various methods including the transplantation of murine leukemia cell lines or human patient-derived xenografts (PDX), are standard tools for assessing in vivo efficacy. nih.govmdpi.comresearchgate.net For instance, the related anthracycline Cosmomycin D was shown in early studies to induce differentiation in Friend (mouse) leukemia cells. researchgate.net
Despite the use of these models for other anthracyclines, specific studies detailing the efficacy of Cosmomycin B in established mouse leukemia models, such as measurements of tumor burden reduction, increased survival rates, or delay in disease progression, are not extensively documented in available literature. nih.govplos.org
The translation of findings from preclinical animal models to clinical success in human patients is a significant challenge in oncology drug development. nih.govcertisoncology.com While murine models are indispensable, their predictive capacity for clinical outcomes is a subject of ongoing investigation and improvement. nih.govnih.gov
Several factors influence the predictivity of these models:
Model Type: Different models possess unique strengths and weaknesses. Cell line-derived xenograft (CDX) models are useful for initial efficacy testing, but may not fully recapitulate the complexity of human tumors. nih.gov Patient-derived xenograft (PDX) models, which involve transplanting fresh patient tumor samples into immunodeficient mice, often better maintain the genetic and epigenetic diversity of the original tumor and are increasingly favored for their potential clinical relevance. mdpi.com Genetically engineered mouse (GEM) models, where tumors arise spontaneously in immunocompetent mice, are valuable for studying tumor-immune system interactions. aacrjournals.org
Immune System: A primary limitation of many xenograft models (CDX and PDX) is the use of immunocompromised mice, which prevents the evaluation of interactions between the therapeutic agent and the host immune system. nih.govnih.gov This is a critical drawback for developing immunotherapies but also impacts the evaluation of chemotherapies that may have immunomodulatory effects.
Tumor Heterogeneity: Human cancers are notoriously heterogeneous, a feature that is difficult to model in preclinical experiments where animal cohorts are often genetically identical. nih.gov This lack of heterogeneity in preclinical studies can lead to an overestimation of a drug's efficacy when it is later tested in a diverse human patient population. nih.gov
Ultimately, the choice of animal model must be carefully considered based on the specific scientific question being addressed. Acknowledging the limitations of any single model and, where possible, using multiple complementary models can enhance the robustness of preclinical findings and improve the potential for successful clinical translation. aacrjournals.orgnih.gov
Structure Activity Relationship Sar Studies of Cosmomycin B and Its Analogues
Influence of Aglycone Structure on Biological Activity
The aglycone, the non-sugar core of the cosmomycin molecule, plays a foundational role in its biological profile, primarily contributing to cytotoxicity. The typical aglycone for cosmomycins is a rhodomycinone, such as β-rhodomycinone or γ-rhodomycinone. nih.govjst.go.jpresearchgate.net
Research has demonstrated that the aglycone alone is insufficient to elicit the full spectrum of biological effects characteristic of the complete glycosylated molecule. Studies on γ-rhodomycinone, for instance, revealed that while it possessed cytotoxic properties, it completely lacked the ability to induce differentiation in Friend leukemia cells. jst.go.jp This finding underscores a critical divergence in the structural requirements for cytotoxicity versus differentiation-inducing activity. The sugar chains are essential for the latter.
| Compound | Differentiation-Inducing Activity | Cytotoxicity |
|---|---|---|
| γ-Rhodomycinone (Aglycone) | Inactive | Active |
| Cosmomycins (Glycosides) | Active | Active |
Role of Sugar Moieties and Glycosylation Patterns
The sugar moieties of cosmomycins are critical determinants of their biological activity, influencing DNA binding, target recognition, and the potency of their therapeutic effects. nih.govresearchgate.net Unlike many clinically used anthracyclines such as doxorubicin (B1662922) and daunorubicin (B1662515) which have a single sugar chain, cosmomycins are distinguished by possessing two trisaccharide chains, typically attached at the C-7 and C-10 positions of the aglycone. nih.govresearchgate.netnih.gov
The very presence and number of sugar chains are fundamentally linked to the biological function of cosmomycins. SAR studies have clearly shown that compounds with two sugar chains, one at C-7 and another at C-10, exhibit more potent differentiation-inducing activity compared to analogues possessing only a single sugar chain. jst.go.jp The complete removal of these carbohydrate chains, leaving the bare aglycone, results in a total loss of this differentiation-inducing capability. jst.go.jp
The length of the sugar chain (monosaccharide vs. oligosaccharide) is also a critical factor. In studies of other anthracycline analogues, replacing a monosaccharide with a disaccharide moiety was found to have complex and context-dependent effects on cytotoxicity, sometimes dramatically reducing it. researchgate.net This indicates that an optimal chain length and structure are necessary for effective interaction with biological targets. The trisaccharide chains of cosmomycins are crucial for their interaction within the minor groove of DNA, an essential aspect of their mechanism of action. nih.govresearchgate.net
The specific type and sequence of the sugars within the trisaccharide chains are vital for biological activity. In Cosmomycin D, both chains are typically composed of L-rhodosamine, 2-deoxy-L-fucose (B102858), and L-rhodinose. nih.govresearchgate.net However, natural structural variability exists, particularly at the distal (outermost) sugar. nih.govnih.gov For instance, Cosmomycin C differs from Cosmomycin D in the composition of the second sugar in one of its chains, containing an L-rhodinose residue instead of 2-deoxy-L-fucose. nih.gov
A direct correlation exists between the glycosylation pattern of cosmomycins and their specific biological effects. As previously noted, the dual trisaccharide chain structure is strongly correlated with potent induction of cell differentiation in Friend leukemia cells. jst.go.jpnih.gov Cosmomycin C, with its unique sugar composition, was identified as a particularly favorable candidate among tested anthracyclines because of its high ratio of differentiation-inducing activity to general cytotoxicity. jst.go.jp
This highlights that modifications in glycosylation can fine-tune the biological activity profile, potentially separating desired therapeutic effects (like differentiation induction) from undesired ones (like broad cytotoxicity). While the aglycone itself is cytotoxic, the nature of the attached sugars modulates this activity and is indispensable for the specialized function of inducing cell differentiation. jst.go.jp The intricate glycosylation pattern allows for more specific interactions with the DNA-topoisomerase complex, which is believed to be a key factor in the antitumor efficacy of these compounds. researchgate.netnih.gov
| Structural Feature | Associated Biological Activity | Reference Compound(s) |
|---|---|---|
| Aglycone only (e.g., γ-Rhodomycinone) | Cytotoxic; No differentiation induction | γ-Rhodomycinone |
| Single Sugar Chain | Reduced differentiation-inducing activity | Analogues with one chain |
| Two Trisaccharide Chains | Potent differentiation-inducing activity | Cosmomycin B, C, D |
| Altered Sugar Composition (e.g., L-Rhodinose for 2-deoxy-L-fucose) | Modulated ratio of differentiation to cytotoxicity | Cosmomycin C |
Generation of Analogues and SAR Analysis through Chemical Modification
The generation of cosmomycin analogues is crucial for conducting detailed SAR analyses. While direct chemical modification of complex natural products like cosmomycins can be challenging, significant insights have been gained from analogues produced through biosynthetic and genetic methods.
One of the most effective strategies has been the genetic manipulation of the producing organism, Streptomyces olindensis. By inactivating the genes for specific glycosyltransferases, researchers have successfully generated novel derivatives with altered glycosylation patterns. nih.govnih.gov For example, the inactivation of the cosG and cosK genes led to the production of five new cosmomycin-related compounds, each with a unique sugar arrangement. nih.gov Analysis of these biosynthetically-derived analogues has been instrumental in deciphering the function of individual sugar residues and the flexibility of the glycosylation machinery.
Furthermore, long-term propagation of Streptomyces cultures has been observed to result in spontaneous mutations, leading to the production of a diverse range of related anthracyclines. researchgate.netuow.edu.au These natural analogues often differ in the hydroxylation patterns of the aglycone or the sugar residues. Advanced analytical techniques, such as mass spectrometry, have been used to identify and characterize these minor structural variants, expanding the pool of compounds available for SAR studies. researchgate.netuow.edu.au While these methods are biological, the resulting analogues serve the same purpose as those from chemical synthesis in helping to build a comprehensive understanding of the structure-activity relationships governing the cosmomycin class of compounds.
Self Resistance Mechanisms in Cosmomycin B Producer Organisms
Enzymatic Detoxification Strategies
Enzymatic detoxification represents the first line of defense, where the organism chemically modifies the antibiotic to a less toxic form. This is a crucial strategy to neutralize the compound before it can reach its intracellular targets.
In the cosmomycin-producing bacterium Streptomyces olindensis, a key enzymatic detoxification pathway involves the activity of mycothiol (B1677580) peroxidase (MPx), encoded by the gene cosP. nih.govasm.orgnih.gov Anthracyclines are known to generate reactive oxygen species (ROS), which can cause significant cellular damage through peroxidation. nih.gov The MPx enzyme plays a critical role in protecting the producer organism by neutralizing these harmful peroxides. nih.govasm.org
Studies have demonstrated that the overexpression of the cosP gene leads to an effective response against the toxic effects of cosmomycins. nih.gov This highlights the importance of mycothiol peroxidase in the antioxidant defense of S. olindensis during cosmomycin production. nih.govnih.gov The activity of MPx is a novel self-resistance mechanism that contributes to the survival of the producer strain by mitigating the oxidative stress induced by the antibiotic. nih.gov
| Gene | Protein | Function in Self-Resistance | Producing Organism |
| cosP | Mycothiol Peroxidase (MPx) | Detoxification of peroxides generated during cosmomycin production. | Streptomyces olindensis |
Another critical enzymatic strategy for self-resistance is the structural modification of the cosmomycin molecule itself to reduce its toxicity. A prime example of this is the reductase-mediated inactivation observed in Streptomyces sp. SCSIO 1666, a producer of cytorhodins, which are closely related to cosmomycins. researchgate.net This strain utilizes a reductase, CytA, to catalyze the C-7 reduction of the anthracycline scaffold. researchgate.net
This enzymatic reduction is a key step in the biosynthesis of cosmomycin B from its precursors and serves a dual purpose. By modifying the structure at the C-7 position, the bioactivity of the anthracycline is significantly limited, thus protecting the producing organism from its toxic effects. researchgate.net The inactivation of the antibiotic through this reductive deglycosylation is a vital self-preservation mechanism. Research has shown that a mutant strain lacking the cytA gene exhibits increased sensitivity to the precursor compounds, demonstrating the crucial role of this reductase in self-resistance. researchgate.net
| Enzyme | Function | Mechanism of Inactivation | Organism |
| CytA | Reductase | Mediates C-7 reduction of the anthracycline scaffold, leading to less active metabolites. | Streptomyces sp. SCSIO 1666 |
Efflux Pump Systems
Beyond enzymatic neutralization, producer organisms employ active transport systems to expel the toxic compound from the cytoplasm, thereby maintaining a low intracellular concentration.
A major mechanism for the efflux of cosmomycins is mediated by ATP-binding cassette (ABC) transporters. nih.gov In S. olindensis, the genes cosI and cosJ encode for an ABC transporter system that is homologous to the well-characterized DrrA/B system in the daunorubicin (B1662515) producer, Streptomyces peucetius. nih.govnih.govnih.gov
The cosI gene product is the nucleotide-binding domain (NBD), which energizes the transport process through ATP hydrolysis, while the cosJ gene product forms the transmembrane domain (TMD) that creates the channel for antibiotic extrusion. nih.gov This two-component transporter complex actively pumps cosmomycin D out of the cell, preventing it from reaching its DNA target. nih.govresearchgate.net The overexpression of this ABC transporter has been shown to contribute significantly to the effective resistance against toxic anthracyclines. nih.gov
| Gene Products | Transporter Type | Function in Self-Resistance | Homologous System |
| CosI/CosJ | ABC Transporter | ATP-dependent efflux of cosmomycin from the cell. | DrrA/B |
DNA Repair Mechanisms
Despite the enzymatic and efflux-based defenses, some cosmomycin molecules may still reach their primary intracellular target: the DNA. Therefore, robust DNA repair mechanisms are essential for the survival of the producer organism.
Cosmomycins, like other anthracyclines, are DNA intercalating agents that can cause significant damage to the genetic material of the cell. nih.govnih.gov To counteract this, cosmomycin-producing organisms have evolved specialized DNA repair systems. In S. olindensis, the gene cosU encodes a UvrA-like protein that plays a crucial role in this process. nih.govnih.gov
| Gene | Protein | Function in Self-Resistance | Proposed Mechanism |
| cosU | UvrA-like protein | Protects DNA from cosmomycin-induced damage. | Scans the DNA and reduces the interaction between cosmomycin and its target. |
Synthetic Biology and Biosynthetic Engineering Approaches for Cosmomycin B Diversification
Genetic Manipulation of Biosynthetic Gene Clusters (BGCs)
Transformation-Associated Recombination (TAR) cloning has emerged as a robust and efficient method for the capture and manipulation of large DNA fragments, such as the entire biosynthetic gene clusters (BGCs) responsible for producing complex natural products like cosmomycin. This technique leverages the highly efficient homologous recombination machinery of the yeast Saccharomyces cerevisiae to selectively isolate a specific BGC from a complex genomic DNA mixture. nih.govnih.goveurekalert.org
The process involves the design of a TAR vector containing two short sequences, known as "hooks," that are homologous to the 5' and 3' ends of the target BGC. nih.gov When this linearized vector is co-transformed with the genomic DNA of the producing organism into yeast, the yeast's recombination system recognizes the homologous hooks and captures the entire gene cluster between them, resulting in a circular yeast artificial chromosome (YAC) or a shuttle vector that can be propagated in both yeast and bacteria. nih.gov
A significant advantage of TAR cloning is its ability to capture large BGCs, often exceeding 40-60 kilobases in size, which can be challenging for traditional PCR-based cloning methods. nih.gov This method has been successfully applied to clone the cosmomycin BGC from streptomycete bacteria. nih.gov To streamline the process, a modified approach using synthetic DNA gene blocks for the capture arms has been developed, simplifying the vector construction process. nih.gov This has facilitated the efficient capture and subsequent heterologous expression of the cosmomycin BGC. nih.gov
| Feature | Description | Reference |
| Technique | Transformation-Associated Recombination (TAR) Cloning | nih.govnih.goveurekalert.org |
| Principle | Exploits homologous recombination in Saccharomyces cerevisiae to capture large DNA fragments. | nih.gov |
| Application | Selective capture of entire biosynthetic gene clusters (BGCs). | nih.gov |
| Cosmomycin BGC | Successfully used to clone the cosmomycin BGC from streptomycete bacteria. | nih.gov |
| Advantage | Enables the cloning of large BGCs (40-60 kb and larger) that are difficult to capture with PCR. | nih.gov |
Gene knockout experiments are a cornerstone of functional genomics, providing a direct method to elucidate the role of specific genes within a biosynthetic pathway. In the context of Cosmomycin B biosynthesis, targeted inactivation of genes within the cosmomycin BGC has been instrumental in understanding the functions of individual enzymes, particularly those involved in the complex glycosylation steps. nih.govresearchgate.netuky.edu
By deleting or disrupting a specific gene, researchers can observe the resulting metabolic profile of the mutant strain. If the production of the final compound is abolished and a new intermediate accumulates, it provides strong evidence for the function of the knocked-out gene. This approach has been applied to the cosmomycin BGC from Streptomyces olindensis. researchgate.net Specifically, the genes encoding the glycosyltransferases CosG and CosK have been inactivated. nih.govresearchgate.netuky.edu
The inactivation of cosG and cosK led to the generation of new cosmomycin derivatives with altered glycosylation patterns. nih.govresearchgate.netuky.edu Structural analysis of these novel compounds revealed that both CosG and CosK are capable of transferring deoxysugars to both the C-7 and C-10 positions of the aglycone. nih.govresearchgate.netnih.gov Furthermore, these experiments demonstrated the flexibility of CosK with respect to the deoxysugar donor it can utilize. nih.govresearchgate.netnih.gov These findings have been crucial in proposing a model for the glycosylation steps during cosmomycin biosynthesis and highlight the potential for generating novel analogs by manipulating these specific enzymes. nih.govresearchgate.net
| Gene | Method of Inactivation | Observed Phenotype | Inferred Function | Reference |
| cosG | Gene inactivation | Production of new derivatives with altered glycosylation. | Glycosyltransferase capable of transferring deoxysugars to both C-7 and C-10 positions of the aglycone. | nih.govresearchgate.netuky.edu |
| cosK | Gene inactivation | Production of new derivatives with modified glycosylation patterns. | Flexible glycosyltransferase that can utilize different deoxysugar donors and glycosylate both C-7 and C-10 positions. | nih.govresearchgate.netnih.gov |
Heterologous Expression Systems for Novel Analog Production
Heterologous expression, the transfer and expression of a BGC from its native producer into a more genetically tractable surrogate host, is a powerful strategy for natural product research and engineering. nih.gov This approach can overcome limitations associated with the native producer, such as slow growth, low production titers, or the lack of efficient genetic tools. nih.gov For Cosmomycin B, the entire BGC, once captured by methods like TAR cloning, can be introduced into a well-characterized host for production and diversification. nih.gov
Streptomyces coelicolor is a commonly used surrogate host for the expression of actinomycete BGCs due to its well-established genetic systems. nih.gov The successful expression of the cosmomycin BGC in S. coelicolor M512 has been demonstrated, leading to the production of cosmomycins. nih.gov This not only confirms the integrity and functionality of the cloned BGC but also provides a platform for further engineering efforts. While Escherichia coli is another popular heterologous host, its utility for producing complex polyketides like cosmomycin can be limited by the need for specific precursors and post-translational modifications that are not native to E. coli. nih.gov
The use of surrogate hosts can also lead to the production of novel analogs that are not observed in the native strain. This can be due to differences in the precursor pools or the metabolic network of the host, effectively "unleashing" the latent potential of the BGC. nih.gov
| Host Organism | Rationale for Use | Application for Cosmomycin B | Reference |
| Streptomyces coelicolor | Well-characterized genetics, suitable for expressing actinomycete BGCs. | Successful heterologous expression of the cosmomycin BGC and production of cosmomycins. | nih.govnih.gov |
| Escherichia coli | Rapid growth, well-developed genetic tools. | Less commonly used for complex polyketides like cosmomycin due to metabolic differences. | nih.gov |
The carbohydrate moieties of anthracyclines are critical for their biological activity. nih.gov Engineering the glycosylation patterns of Cosmomycin B is therefore a key strategy for generating novel analogs with potentially enhanced efficacy. nih.gov This process, sometimes referred to as glycorandomization, involves modifying the glycosylation steps of the biosynthetic pathway to attach different sugar molecules to the aglycone.
The characterization of the glycosyltransferases CosG and CosK from the cosmomycin BGC has provided a foundation for these engineering efforts. nih.govresearchgate.net Gene knockout studies revealed the flexibility of CosK in particular, which can accept different sugar substrates. researchgate.netnih.gov This inherent flexibility can be exploited to create new cosmomycin derivatives. By introducing genes for the biosynthesis of novel deoxysugars into the cosmomycin-producing host, it may be possible to incorporate these new sugars into the final structure.
The cosmomycin structure, with its two trisaccharide chains, offers a particularly complex and promising scaffold for glycorandomization. nih.gov The ability of both CosG and CosK to glycosylate both sides of the aglycone further expands the possibilities for creating a diverse library of novel cosmomycin analogs. nih.govresearchgate.netnih.gov
Genome Mining and Molecular Networking for Novel Cosmomycin Derivatives
The advent of rapid and affordable genome sequencing has revealed that the biosynthetic potential of many microorganisms is far greater than what is observed under standard laboratory culture conditions. researchgate.netmdpi.com Genome mining is a bioinformatics-based approach to systematically search through genomic data for BGCs that may encode for the production of novel natural products. nih.govwindows.net This strategy can be used to identify new cosmomycin-like BGCs in different microbial strains.
Molecular networking, a powerful mass spectrometry-based data analysis technique, complements genome mining by allowing for the visualization and annotation of the chemical diversity within a sample. nih.govrsc.org It groups molecules with similar fragmentation patterns, creating networks that can help to identify related compounds and dereplicate known ones. nih.gov
The combination of TAR cloning, heterologous expression, and molecular networking has proven to be a synergistic approach for the discovery of new cosmomycin analogs. nih.gov After heterologously expressing the cosmomycin BGC in a surrogate host, the resulting culture extracts can be analyzed by mass spectrometry, and the data can be used to generate a molecular network. This allows for the rapid identification of not only the known cosmomycins but also new, previously uncharacterized derivatives produced by the heterologous host. nih.gov This integrated approach accelerates the discovery process, connecting genes to molecules and revealing the hidden chemical diversity within a biosynthetic pathway. nih.gov
Rational Design and Directed Evolution of Biosynthetic Enzymes
The diversification of Cosmomycin B, an anthracycline with a complex glycosylation pattern, can be significantly advanced through the application of synthetic biology and biosynthetic engineering techniques. Specifically, the rational design and directed evolution of the biosynthetic enzymes involved in its production offer powerful strategies to generate novel analogs with potentially improved therapeutic properties. The inherent flexibility of certain enzymes in the cosmomycin biosynthetic pathway, particularly the glycosyltransferases, provides a fertile ground for these engineering efforts.
Rational Design of Cosmomycin Biosynthetic Enzymes
Rational design involves the targeted modification of an enzyme's amino acid sequence based on a detailed understanding of its structure and catalytic mechanism. This knowledge-based approach aims to alter substrate specificity, improve catalytic efficiency, or introduce novel functionalities. While specific examples of rational design applied to Cosmomycin B biosynthetic enzymes are not extensively documented in publicly available research, the principles can be readily applied to key enzymes in its pathway, such as the glycosyltransferases CosG and CosK.
The glycosyltransferase CosK, for instance, has been shown to be flexible regarding its sugar donor substrate. nih.govresearchgate.netnih.gov This flexibility is a key attribute that can be exploited through rational design. By analyzing the three-dimensional structure of CosK, researchers can identify key amino acid residues in the active site that interact with the sugar substrate. Site-directed mutagenesis could then be employed to alter these residues, potentially expanding the enzyme's substrate repertoire to include novel or unnatural sugar moieties. For example, mutations could be introduced to accommodate bulkier sugar substrates or to alter the stereoselectivity of the glycosylation reaction.
Table 1: Key Biosynthetic Enzymes in Cosmomycin Glycosylation and Their Potential for Rational Design
| Enzyme | Function in Cosmomycin Biosynthesis | Demonstrated Flexibility/Potential for Rational Design |
| CosG | Glycosyltransferase responsible for the incorporation of L-rhodosamine onto the aglycone. | Inactivation of CosG led to the attachment of L-rhodinose moieties by another glycosyltransferase, indicating potential for engineering substrate recognition. |
| CosK | Glycosyltransferase responsible for the addition of the second deoxysugar (2-deoxy-L-fucose or L-rhodinose). | Has been shown to be a flexible glycosyltransferase regarding the sugar donor substrate, making it a prime target for rational design to incorporate alternative sugars. nih.govresearchgate.netnih.gov |
The process of rational design would typically involve:
Structural Determination: Obtaining a high-resolution crystal structure of the target enzyme (e.g., CosK) in complex with its substrate.
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how mutations in the active site might affect substrate binding and catalysis.
Site-Directed Mutagenesis: Introducing specific amino acid changes into the gene encoding the enzyme.
Biochemical Characterization: Expressing the mutant enzyme and assaying its activity with a range of natural and unnatural substrates to assess changes in specificity and efficiency.
Directed Evolution of Cosmomycin Biosynthetic Enzymes
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties without the need for detailed structural information. This approach involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with the desired activity.
This strategy is particularly well-suited for engineering the enzymes of the cosmomycin biosynthetic pathway for which structural data may be limited. For example, the glycosyltransferases CosG and CosK could be subjected to directed evolution to enhance their ability to utilize a broader range of sugar donors.
The workflow for directed evolution of a cosmomycin biosynthetic enzyme would entail:
Gene Isolation and Library Creation: The gene encoding the target enzyme (e.g., cosK) would be isolated and subjected to random mutagenesis using techniques like error-prone PCR or DNA shuffling. This creates a diverse library of gene variants.
Heterologous Expression: The library of mutant genes would be expressed in a suitable host organism, such as E. coli or a genetically amenable Streptomyces strain.
High-Throughput Screening/Selection: The enzyme variants would be screened for the desired activity. For instance, a screen could be designed to detect the transfer of a novel, chromogenic sugar analog to the cosmomycin aglycone.
Isolation and Characterization: "Hit" clones displaying the desired activity would be isolated, and the mutant enzymes would be characterized to understand the basis for their improved or altered function.
The inactivation of the glycosyltransferase genes cosG and cosK in Streptomyces olindensis has already demonstrated that the biosynthetic pathway can tolerate modifications, leading to the production of five new cosmomycin derivatives. researchgate.netnih.gov This foundational research underscores the potential of both rational design and directed evolution to further expand the chemical diversity of cosmomycins by engineering the biosynthetic enzymes to accept a wider array of substrates.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
While the biosynthetic gene cluster (BGC) for cosmomycins has been identified in several Streptomyces species, a complete and detailed map of the entire biosynthetic pathway remains to be fully elucidated. The complexity of Cosmomycin B, particularly its intricate glycosylation pattern, suggests the involvement of a suite of specialized enzymes whose functions are not yet entirely understood. Future research should focus on the systematic characterization of each open reading frame within the BGC to assign function to uncharacterized enzymes. This includes enzymes responsible for the synthesis of the polyketide aglycone, tailoring enzymes that modify the core structure, and the specific glycosyltransferases that attach the complex sugar chains. Techniques such as gene knockout studies, heterologous expression of pathway segments, and in vitro enzymatic assays will be instrumental in dissecting the precise sequence of biosynthetic events. Unraveling these pathways will not only provide fundamental insights into natural product biosynthesis but also furnish the genetic tools necessary for biosynthetic engineering and the generation of novel analogs.
| Gene/Enzyme Class | Putative Function in Cosmomycin Biosynthesis | Research Objective |
| Type II Polyketide Synthase (PKS) | Assembly of the anthracycline aglycone backbone. | Characterize subunit interactions and substrate specificity. |
| Glycosyltransferases (e.g., CosG, CosK) | Attachment of deoxysugar moieties to the aglycone. | Determine the precise substrate specificity and catalytic mechanism of each GT. |
| Deoxysugar Biosynthesis Enzymes | Synthesis of the sugar units (e.g., L-rhodosamine, 2-deoxy-L-fucose). | Identify all enzymes in the deoxysugar pathways and their regulatory controls. |
| Tailoring Enzymes (e.g., oxygenases, reductases) | Modification of the aglycone and sugar moieties, influencing activity. | Elucidate the role of each tailoring enzyme in the final structure of Cosmomycin B. |
| Regulatory Genes | Control the expression of the biosynthetic gene cluster. | Identify and characterize regulatory elements to enhance production yields. |
Identification of Novel Molecular Targets Beyond DNA Intercalation
The primary mechanism of action for anthracyclines, including cosmomycins, is widely accepted to be the intercalation into duplex DNA, leading to the inhibition of DNA replication and transcription. However, the diverse biological effects observed for different anthracyclines suggest that their mechanisms of action may be more complex and multifaceted. A critical avenue for future research is the identification of molecular targets for Cosmomycin B beyond simple DNA intercalation. It is plausible that Cosmomycin B interacts with other key cellular components, such as topoisomerase II, helicases, or other proteins involved in DNA metabolism and repair. researchgate.net Furthermore, the unique glycosylation patterns of cosmomycins could mediate interactions with cellular targets distinct from those of other anthracyclines like doxorubicin (B1662922) or daunorubicin (B1662515). researchgate.net Investigating potential off-target effects or secondary mechanisms, such as the generation of reactive oxygen species (ROS) or the modulation of specific signaling pathways, could reveal novel therapeutic applications and provide a more complete picture of its pharmacological profile.
Advanced Preclinical Model Development for Specific Biological Activities (e.g., differentiation, antibacterial)
To fully assess the therapeutic potential of Cosmomycin B, it is imperative to move beyond simple in vitro assays and develop advanced preclinical models that can accurately recapitulate the complexity of human diseases. For its potential application in differentiation therapy, the development of three-dimensional (3D) organoid or spheroids cultures from patient-derived cancer stem cells would provide a more physiologically relevant system to study its effects on tumor cell differentiation and self-renewal.
In the context of its antibacterial properties, particularly against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), advanced models are urgently needed. nih.govmdpi.com Biofilm models, which mimic the natural growth state of many pathogenic bacteria, would be crucial for evaluating the efficacy of Cosmomycin B against persistent and difficult-to-treat infections. mdpi.com Additionally, co-culture models of bacterial and human cells could be employed to assess both antibacterial activity and potential host cell toxicity simultaneously. The development of such sophisticated preclinical models will be essential for generating robust data to support the progression of Cosmomycin B into clinical trials.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
A comprehensive understanding of the cellular response to Cosmomycin B can be achieved through the integrated application of various "omics" technologies. springernature.commdpi.com This systems-biology approach can provide an unbiased, global view of the molecular perturbations induced by the compound, offering deep insights into its mechanism of action, potential resistance mechanisms, and biomarkers of response.
Transcriptomics: RNA sequencing (RNA-Seq) can be used to profile the changes in gene expression in both cancer cells and bacterial pathogens upon treatment with Cosmomycin B. springernature.comnih.gov This can reveal the signaling pathways that are activated or inhibited, providing clues about its molecular targets and cellular effects.
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a functional readout of the cellular response. nih.govnih.gov This could help in identifying the direct protein targets of Cosmomycin B or downstream effectors of its activity.
Metabolomics: By analyzing the global changes in cellular metabolites, metabolomics can provide a real-time snapshot of the physiological state of the cell in response to Cosmomycin B treatment. nih.govmdpi.com This can uncover metabolic vulnerabilities that are exploited by the compound and identify metabolic pathways critical for its efficacy.
Integrating these multi-omics datasets will be key to constructing a comprehensive network model of Cosmomycin B's interactions within the cell, paving the way for a more rational approach to its therapeutic development.
| Omics Technology | Application to Cosmomycin B Research | Potential Insights |
| Transcriptomics | Profiling gene expression changes in treated cancer and bacterial cells. | Identification of modulated signaling pathways; understanding of gene regulatory networks. |
| Proteomics | Quantifying protein abundance and post-translational modifications. | Discovery of direct protein targets; elucidation of functional cellular responses. |
| Metabolomics | Analyzing global changes in small-molecule metabolites. | Uncovering metabolic reprogramming; identifying biomarkers of drug activity. |
High-Throughput Screening and Computational Approaches for Analog Discovery
The structural backbone of Cosmomycin B provides a versatile scaffold for the generation of novel derivatives with potentially improved therapeutic properties. High-throughput screening (HTS) of both synthetic and natural product libraries could identify new compounds that synergize with Cosmomycin B or possess similar activities with enhanced potency or reduced toxicity.
Furthermore, computational approaches, including in silico screening and rational drug design, are powerful tools for accelerating the discovery of novel Cosmomycin B analogs. nih.govnih.govplos.org Molecular docking studies can be used to predict the binding of virtual compounds to the known target (DNA) or to newly identified protein targets. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the design of more effective derivatives. nih.gov These computational methods, combined with the knowledge gained from elucidating the biosynthetic pathway, can enable a targeted, semi-synthetic, or fully synthetic approach to creating a new generation of cosmomycin-based therapeutic agents. mdpi.comprotocols.io
Q & A
Basic: How is Cosmomycin B structurally characterized in research settings?
Answer: Cosmomycin B is characterized using a combination of high-resolution mass spectrometry (+HRESI-TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:
- Mass spectrometry to determine molecular weight and fragmentation patterns .
- 1D/2D-NMR (e.g., COSY, HSQC) to elucidate glycosylation patterns and polyketide backbone structures .
- UV-Vis profiling to identify anthracycline-specific absorbance peaks, which overlap with active regions in phenotypic assays .
Basic: What is the mechanistic basis of Cosmomycin B's antibiotic activity?
Answer: Cosmomycin B intercalates DNA, disrupting type II topoisomerases (e.g., DNA gyrase), leading to double-strand breaks and SOS stress response activation. This results in:
- Filamentous bacterial morphology due to septation inhibition .
- Dose-dependent phenotypic trajectories , measurable via microscopy and growth inhibition assays .
- Validation through gene expression profiling of SOS response markers (e.g., recA, lexA) .
Advanced: How can researchers design experiments to resolve contradictions in Cosmomycin B biosynthesis pathway annotations?
Answer: Contradictions arise from genomic heterogeneity in biosynthetic gene clusters (BGCs). Methodological approaches include:
- Comparative genomics of BGCs across Streptomyces strains (e.g., S. olindensis vs. S. sp. CNT-302) to identify conserved/divergent regions .
- Gene knockout experiments to test the necessity of disputed regions (e.g., the non-essential 14 kb segment in Streptomyces sp. CNT-302) .
- Metabolite profiling via LC-MS to correlate gene deletions with Cosmomycin derivative production (e.g., deoxycosmomycin C) .
Advanced: How can phenotypic variability in Cosmomycin B-treated bacterial cultures be systematically evaluated?
Answer: Variability arises from differences in DNA damage thresholds and stress response activation. Mitigation strategies include:
- Dose-response curves to establish EC50 values for filamentation phenotypes .
- Time-lapse microscopy to track morphological changes in real time .
- Control experiments with known DNA-damaging agents (e.g., β-lactams) to isolate Cosmomycin-specific effects .
Advanced: What methodologies optimize Cosmomycin B yield in heterologous expression systems?
Answer: Key strategies involve genetic and regulatory modifications:
- Promoter engineering to upregulate rate-limiting enzymes in the polyketide synthase (PKS) pathway .
- CRISPR-Cas9-mediated editing to remove non-essential BGC regions (e.g., redundant regulatory genes) .
- Fermentation optimization using response surface methodology (RSM) to adjust pH, temperature, and nutrient gradients .
Basic: What in vitro assays are recommended for assessing Cosmomycin B's DNA-binding activity?
Answer: Standard assays include:
- Ethidium bromide displacement assays to quantify DNA intercalation efficiency .
- Topoisomerase inhibition assays using plasmid relaxation assays (e.g., pBR322 supercoiling) .
- Fluorescence-based thermal denaturation to measure DNA duplex stabilization .
Advanced: How should researchers address contradictory data on the role of specific BGC genes in Cosmomycin production?
Answer: Contradictions may stem from strain-specific regulatory mechanisms. Resolution requires:
- Heterologous expression of disputed genes in model hosts (e.g., S. coelicolor) .
- RNA-seq to compare transcriptional activity of BGCs under varying conditions .
- Cross-species complementation assays to test functional redundancy .
Basic: What frameworks ensure rigorous formulation of research questions on Cosmomycin B?
Answer: Apply structured frameworks to define scope and feasibility:
- PICO (Population, Intervention, Comparison, Outcome):
- FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Prioritize questions addressing gaps in anthracycline resistance mechanisms .
Advanced: How can researchers validate the reliability of Cosmomycin B's phenotypic data in high-throughput screens?
Answer: Ensure reproducibility through:
- Technical replicates to account for plate-to-plate variability .
- Z-factor analysis to assess assay robustness (Z > 0.5 indicates high reliability) .
- Secondary validation using orthogonal methods (e.g., MIC assays alongside microscopy) .
Basic: What steps are critical for replicating published Cosmomycin B studies?
Answer: Key steps include:
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